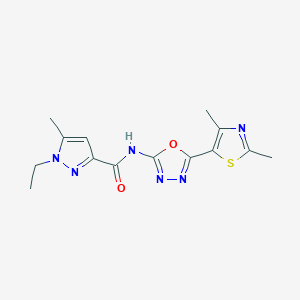
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H18N4O2S with a molecular weight of 306.39 g/mol. Its structure features a thiazole ring, an oxadiazole moiety, and a pyrazole core, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following mechanisms have been identified:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell signaling pathways .
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on HepG2 liver cancer cells revealed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 35.58 µM . Comparatively, other derivatives showed even lower IC50 values against various cancer cell lines such as HCT116 and MCF7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-pyrazole | HepG2 | 35.58 |
| Compound 10c | HCT116 | 5.55 |
| Compound 10c | MCF7 | 2.86 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific structural features are essential for enhancing the biological activity of this compound:
- Thiazole and Oxadiazole Moieties : The presence of these rings significantly contributes to the anticancer activity.
- Substituents on the Pyrazole Ring : Electron-donating groups at specific positions enhance cytotoxicity while maintaining selectivity towards cancer cells .
- Hydrophobic Interactions : The compound's ability to form hydrophobic interactions with target proteins enhances its binding affinity and efficacy .
Study on EGFR Inhibition
A recent study focused on the synthesis of new oxadiazole derivatives demonstrated that modifications in the thiazole and pyrazole rings led to improved EGFR inhibition and anticancer activity compared to existing drugs like doxorubicin . This highlights the potential for further development of derivatives based on this scaffold.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising results against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
Propriétés
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-5-20-7(2)6-10(19-20)12(21)16-14-18-17-13(22-14)11-8(3)15-9(4)23-11/h6H,5H2,1-4H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCELGAOUXPQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














